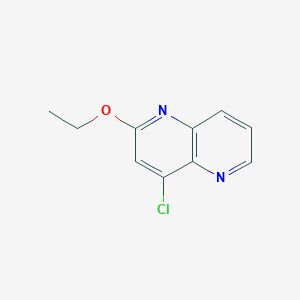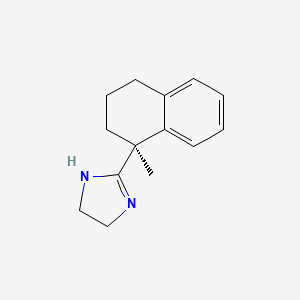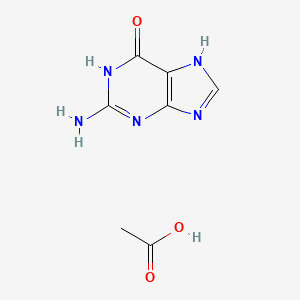
4-Chloro-2-ethoxy-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with appropriate reagents. One common method includes the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one to produce the 2-chloro derivative, which can then be further modified to introduce the ethoxy group . The reaction conditions often involve elevated temperatures and the presence of a base to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethoxy-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with various biological activities.
Biological Research: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethoxy-1,5-naphthyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Chloro-2-ethoxy-1,5-naphthyridine include other naphthyridine derivatives such as:
- 2-Chloro-6-hydrazino-1,5-naphthyridine
- 4-Chloro-2-hydrazino-1,5-naphthyridine
- 7-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group, in particular, can influence its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9ClN2O |
|---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
4-chloro-2-ethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-9-6-7(11)10-8(13-9)4-3-5-12-10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
JDDIQWVLBVIZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=C(C(=C1)Cl)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)




![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)



![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
